2-(2-Morpholinophenyl)ethan-1-amine
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Overview
Description
2-(2-Morpholinophenyl)ethan-1-amine is an organic compound with the molecular formula C12H18N2O. It is a derivative of morpholine, a heterocyclic amine featuring a six-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Morpholinophenyl)ethan-1-amine typically involves the reaction of 2-bromoethylamine hydrobromide with 2-morpholinophenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through standard purification techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Morpholinophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Morpholinophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(2-Morpholinophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act on kinases involved in cell cycle regulation, thereby influencing cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
- ®-1-(2-Morpholinophenyl)ethan-1-amine
- 2-Morpholinoethylamine
Comparison: Compared to similar compounds, 2-(2-Morpholinophenyl)ethan-1-amine exhibits unique properties due to the presence of the morpholine ring and the phenyl groupFor instance, the morpholine ring enhances its solubility and stability, while the phenyl group provides additional sites for chemical modification .
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H18N2O/c13-6-5-11-3-1-2-4-12(11)14-7-9-15-10-8-14/h1-4H,5-10,13H2 |
InChI Key |
BCAHGYXFJZZZDB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2CCN |
Origin of Product |
United States |
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